molecular formula C12H17NO B066918 (1S,2S)-1-Amino-2-benzyloxycyclopentane CAS No. 181657-57-8

(1S,2S)-1-Amino-2-benzyloxycyclopentane

Cat. No. B066918
M. Wt: 191.27 g/mol
InChI Key: JIMSXLUBRRQALI-RYUDHWBXSA-N
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Description

Synthesis Analysis

The synthesis of related structures to (1S,2S)-1-Amino-2-benzyloxycyclopentane involves stereocontrolled methods. For instance, Chang et al. (1994) described a stereocontrolled synthesis of a cyclopentane derivative, achieving control over the stereochemistry through a series of lactones conversion, leading to the desired cyclopentane with amino and ester groups (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994). Similarly, Caputo et al. (2006) synthesized novel 1-aminocyclopentane-1,2,4-tricarboxylic acids, showcasing the versatility of cyclopentane derivatives in synthesizing complex molecules (Caputo, Clerici, Gelmi, Pellegrino, & Pocar, 2006).

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives, including (1S,2S)-1-Amino-2-benzyloxycyclopentane, is crucial for their reactivity and application in synthesis. The stereochemistry plays a significant role in the reactivity and subsequent transformations of these compounds. Detailed conformational studies, such as those conducted by Casanovas et al. (2008) on a related compound, 1-amino-2-phenylcyclopentane-1-carboxylic acid, reveal the conformational preferences that can influence reactivity and molecular interactions (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).

Chemical Reactions and Properties

(1S,2S)-1-Amino-2-benzyloxycyclopentane and its derivatives participate in a variety of chemical reactions, leading to the formation of complex heterocycles and other structures. For example, Pearson and Fang (2000) demonstrated the Schmidt reaction's applicability in synthesizing benzo-fused 1-azabicycloalkanes, showcasing the potential of using cyclopentane derivatives in complex cyclization reactions to achieve targeted heterocyclic structures (Pearson & Fang, 2000).

Scientific Research Applications

  • Synthesis and Potential as a Structural Analog of Natural Amino Acids : The compound has been synthesized as a potential structural analog of natural amino acids, such as serine and threonine, which suggests its potential use in medicinal chemistry and biochemistry (Huddle & Skinner, 1971).

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit in vitro anticancer activities against bone cancer cell lines, indicating its potential application in the development of new anticancer drugs (Lv et al., 2019).

  • Precursor for the Synthesis of Carbocyclic Nucleosides : The compound has been synthesized as a precursor for carbocyclic nucleosides, which are important in the study of nucleic acids and the development of antiviral drugs (Chang et al., 1994).

  • Enzymatic Synthesis Inhibition : It has been studied as an inhibitor in the enzymatic synthesis of S-adenosyl-L-methionine, demonstrating potential in biochemical research and drug development (Coulter et al., 1974).

  • Building Blocks in HCV NS3 Protease Inhibitors : Derivatives of this compound serve as building blocks in the preparation of potent HCV NS3 protease inhibitors, which are important in the treatment of hepatitis C (Lou et al., 2013).

  • Anti-Inflammatory Activity : Some derivatives have shown significant anti-inflammatory activity, suggesting their potential use in developing anti-inflammatory drugs (Osarodion, 2020).

  • Influence on Cellular Respiration and Amino Acid Metabolism : The compound has been studied for its effects on cellular respiration and amino acid metabolism, highlighting its importance in understanding cellular processes (Berlinguet et al., 1962).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions that should be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


For a specific compound like “(1S,2S)-1-Amino-2-benzyloxycyclopentane”, these analyses would require detailed study and experimentation in a laboratory setting. For accurate and reliable information, please refer to scientific literature or consult with a chemistry professional.


properties

IUPAC Name

(1S,2S)-2-phenylmethoxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMSXLUBRRQALI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474550
Record name (1S,2S)-1-Amino-2-benzyloxycyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1-Amino-2-benzyloxycyclopentane

CAS RN

181657-57-8
Record name (1S,2S)-1-Amino-2-benzyloxycyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-1-Amino-2-(benzyloxy)cyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Majorek, ML Kuhn, M Chruszcz… - Journal of Biological …, 2013 - ASBMB
The Gcn5-related N-acetyltransferase (GNAT) superfamily is a large group of evolutionarily related acetyltransferases, with multiple paralogs in organisms from all kingdoms of life. The …
Number of citations: 32 www.jbc.org

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